

Application Notes & Protocols: CRISPR/Cas9 Editing of the H2Bmy85frx Gene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: H2Bmy85frx

Cat. No.: B15186974

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Introduction

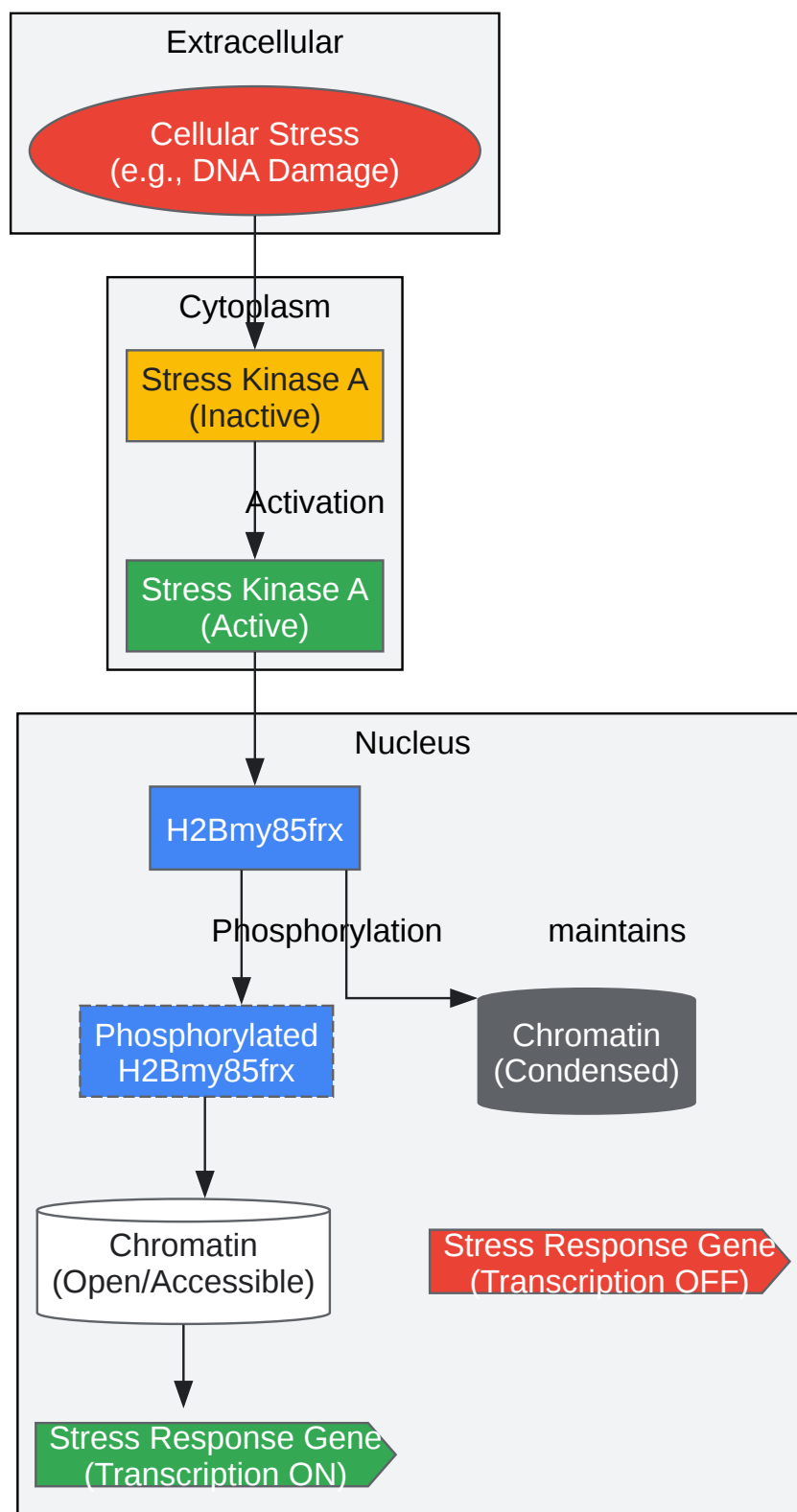
Histone proteins are fundamental to the packaging of eukaryotic DNA into chromatin, playing a critical role in gene regulation. The Histone H2B family is integral to the formation of the nucleosome core, and its variants and post-translational modifications are key in regulating chromatin structure, DNA repair, and transcription.^[1] This document describes the application of CRISPR/Cas9 technology to edit the hypothetical novel histone variant, **H2Bmy85frx**.

The targeted modification of **H2Bmy85frx** offers a powerful tool to investigate its specific functions, which could be distinct from other H2B variants that are known to be involved in processes like spermatogenesis or neuronal longevity.^{[2][3][4][5]} Understanding the role of this specific variant could provide new insights into epigenetic regulation and open avenues for therapeutic intervention in diseases where chromatin dynamics are dysregulated. These protocols provide a comprehensive framework for designing, executing, and validating the knockout of **H2Bmy85frx** in a human cell line.

Hypothetical Signaling Pathway Involving H2Bmy85frx

Post-translational modifications of histones, such as phosphorylation and acetylation, are crucial for signaling cascades that alter gene expression.^[1] For instance, H2B phosphorylation

at serine 14 is linked to apoptosis-induced chromatin condensation, while acetylation of N-terminal tails is a hallmark of transcriptional activation.^{[1][6]} The diagram below illustrates a hypothetical pathway where an external cellular stress signal leads to the phosphorylation of **H2Bmy85frx**, influencing chromatin accessibility and the expression of stress-response genes.

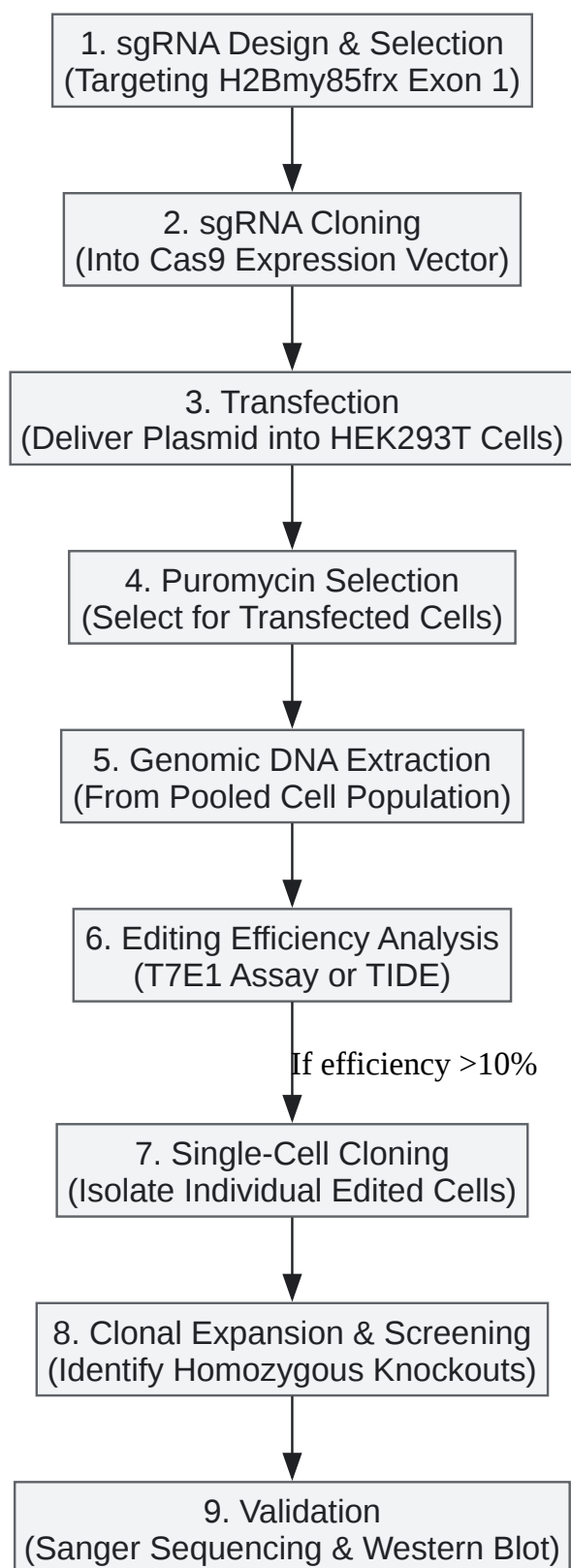


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Caption: Hypothetical signaling cascade for **H2Bmy85frx** activation.

Experimental Workflow: H2Bmy85frx Knockout

The overall process for generating and validating an **H2Bmy85frx** knockout cell line involves several key stages, from initial guide RNA design to final clonal selection and verification. The workflow is designed to ensure high efficiency and specificity.



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Caption: Workflow for generating **H2Bmy85frx** knockout cell lines.

Data Presentation

Quantitative data is essential for evaluating the success of each stage of the CRISPR/Cas9 editing process. The following tables summarize hypothetical results for the knockout of **H2Bmy85frx**.

Table 1: sgRNA Design and Predicted Efficacy sgRNAs were designed to target the first exon of **H2Bmy85frx**. On-target efficiency was predicted using the Rule Set 3 algorithm, and off-target potential was assessed using the MIT Specificity Score.

sgRNA ID	Target Sequence (5' - 3')	On-Target Score (Rule Set 3)	Off-Target Score (MIT)
H2B-1	GTCATCGGTCGTA G CTACCGAGG	71	95
H2B-2	ACGGTACGTT C AGA CTGCTATGG	65	91
H2B-3	CCAGTCAGTTACGT ACGATTCGG	58	82
(PAM sequence in bold)			

Table 2: Editing Efficiency by T7 Endonuclease I (T7E1) Assay Genomic DNA was harvested from pooled HEK293T cells 72 hours post-transfection. The target locus was amplified by PCR, and the product was subjected to a T7E1 assay to estimate indel frequency.

sgRNA ID	Indel Frequency (%)
H2B-1	22.5%
H2B-2	18.2%
H2B-3	11.7%
Negative Control	< 1%

Table 3: Off-Target Analysis for sgRNA H2B-1 The top 3 potential off-target sites for the most efficient sgRNA (H2B-1) were analyzed by Sanger sequencing. No indels were detected.

Potential Off-Target Locus	Chromosome	Mismatches	Indel Frequency (%)
OT-1	chr3	2	Not Detected
OT-2	chr11	3	Not Detected
OT-3	chrX	3	Not Detected

Experimental Protocols

Protocol 1: sgRNA Design and Cloning

- sgRNA Design:
 - Obtain the coding sequence for **H2Bmy85frx**.
 - Use an online design tool (e.g., Broad Institute GPP, Synthego Design Tool) to identify potential 20-nucleotide sgRNA sequences targeting an early exon.[\[7\]](#)
 - Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores. Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM), typically 'NGG' for *S. pyogenes* Cas9.[\[8\]](#)[\[9\]](#)
- Oligonucleotide Synthesis:
 - Order pairs of complementary DNA oligonucleotides for each selected sgRNA. Add appropriate overhangs for cloning into your chosen vector (e.g., BsmBI overhangs for lentiCRISPRv2).
 - Top Oligo: 5'- CACCG[20-nt Guide Sequence] -3'
 - Bottom Oligo: 5'- AAAC[Reverse Complement of Guide]C -3'
- Vector Preparation:

- Digest 1-2 µg of a Cas9-sgRNA expression plasmid (e.g., lentiCRISPRv2, which also contains a puromycin resistance cassette) with the appropriate restriction enzyme (e.g., BsmBI).
- Dephosphorylate the linearized vector using Calf Intestinal Phosphatase (CIP) to prevent self-ligation.
- Purify the linearized vector using a gel extraction kit.
- Oligo Annealing and Ligation:
 - Phosphorylate and anneal the oligonucleotide pairs by mixing 1 µL of each oligo (100 µM), 1 µL of T4 Ligation Buffer (10X), and 6.5 µL of nuclease-free water. Incubate at 37°C for 30 min, then 95°C for 5 min, and ramp down to 25°C at 5°C/min.
 - Set up a ligation reaction with the linearized vector and the annealed oligo duplex using T4 DNA Ligase. Incubate at room temperature for 1-2 hours.
- Transformation:
 - Transform the ligation product into competent E. coli (e.g., Stbl3).
 - Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
 - Pick colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit.
 - Verify successful cloning by Sanger sequencing.

Protocol 2: Cell Culture and Transfection

- Cell Culture:
 - Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a 5% CO₂ incubator.
 - Ensure cells are healthy and sub-confluent (~70-80%) on the day of transfection.
- Transfection:

- Plate 2.5×10^5 cells per well in a 6-well plate 24 hours before transfection.
- On the day of transfection, transfect cells with 2.5 μg of the cloned sgRNA-Cas9 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
- Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive control (e.g., an sgRNA targeting a gene like CCR5).
- Antibiotic Selection:
 - 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (e.g., 1-2 $\mu\text{g}/\text{mL}$ for HEK293T).
 - Replace the medium with fresh puromycin-containing medium every 2-3 days until a stable, resistant population of cells is established.

Protocol 3: Validation of Editing Efficiency (T7E1 Assay)

The T7 Endonuclease I (T7E1) assay is a cost-effective method to detect insertions and deletions (indels) in a pooled cell population.[\[10\]](#)[\[11\]](#)

- Genomic DNA Extraction:
 - Harvest the puromycin-selected cells and extract genomic DNA (gDNA) using a commercial kit.
- PCR Amplification:
 - Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site. [\[11\]](#)
 - Perform PCR using a high-fidelity polymerase with ~ 100 ng of gDNA as a template.
 - Run the PCR product on an agarose gel to confirm amplification of a single band of the correct size. Purify the PCR product.
- Heteroduplex Formation:

- In a thermocycler, denature and re-anneal 200 ng of the purified PCR product to form heteroduplexes between wild-type and mutated DNA strands:
 - 95°C for 5 min
 - Ramp down from 95°C to 85°C at -2°C/s
 - Ramp down from 85°C to 25°C at -0.1°C/s
 - Hold at 4°C
- T7E1 Digestion:
 - Incubate the re-annealed PCR product with T7 Endonuclease I enzyme at 37°C for 15-20 minutes.
- Analysis:
 - Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments in addition to the parent band indicates successful editing.
 - Quantify band intensities using densitometry to estimate the percentage of indels using the following formula:
 - $\% \text{ Indels} = 100 \times (1 - (1 - (\text{sum of cleaved bands}) / (\text{sum of all bands}))^{0.5})$

Note: For more precise quantification, Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis or Next-Generation Sequencing (NGS) is recommended, as T7E1 can sometimes inaccurately estimate editing efficiency.^{[10][12][13]}

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References

- 1. Histone H2B - Wikipedia [en.wikipedia.org]
- 2. Roles of Histone H2B, H3 and H4 Variants in Cancer Development and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Classes and Evolutionary Turnover of Histone H2B Variants in the Mammalian Germline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Classes and Evolutionary Turnover of Histone H2B Variants in the Mammalian Germline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sdbonline.org [sdbonline.org]
- 7. synthego.com [synthego.com]
- 8. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 9. idtdna.com [idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. A Survey of Validation Strategies for CRISPR-Cas9 Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Application Notes & Protocols: CRISPR/Cas9 Editing of the H2Bmy85frx Gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186974#crispr-cas9-editing-of-h2bmy85frx-gene]

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